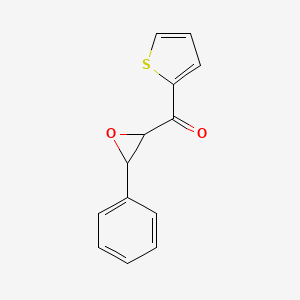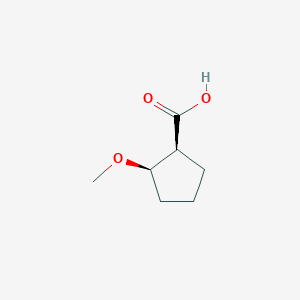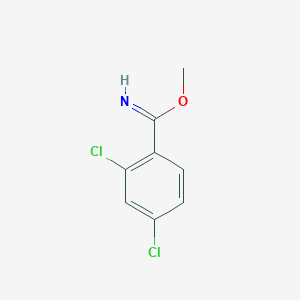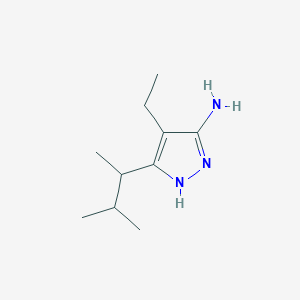
3-Propanoylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propanoylcyclohexane-1,2-dione: is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring a propanoyl group and two keto groups at the 1 and 2 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanoylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 3-Propanoylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: 3-Propanoylcyclohexane-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity makes it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in drug development. Its derivatives have shown promise as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Propanoylcyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways. For example, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone, a key electron carrier in photosynthesis.
Comparison with Similar Compounds
Cyclohexane-1,2-dione: Lacks the propanoyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1,3-dione: Has a different arrangement of keto groups, leading to different reactivity and applications.
Propanoylcyclohexane: Lacks the keto groups, resulting in different chemical properties.
Uniqueness: 3-Propanoylcyclohexane-1,2-dione is unique due to the presence of both the propanoyl group and the keto groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-propanoylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h6H,2-5H2,1H3 |
InChI Key |
GUMVLAYLXDJGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)





![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15240121.png)




![5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile](/img/structure/B15240150.png)

